

# AEG-41174 dosing concentration experiments

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** AEG-41174

Cat. No.: S547868

Get Quote

## Compound Profile and Key Data

**AEG-41174** is a novel, **non-adenosine triphosphate (ATP) competitive, small-molecule tyrosine kinase inhibitor** [1] [2]. Its primary known targets are **Janus kinase 2 (JAK2) and Bcr-Abl**, kinases implicated in various hematological malignancies. Its unique non-ATP competitive mechanism may allow it to overcome resistance to conventional ATP-competitive inhibitors like imatinib and nilotinib [1]. The compound was reported to be in a Phase 1 clinical trial for blood cancers, though the current status is unclear [2].

**Table 1: Core Chemical and Physical Properties of AEG-41174**

Parameter	Specification / Value
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>4</sub> O [1]
Molecular Weight	306.36 g/mol [1]
Physical Form	Solid powder [1]
Solubility	Soluble in DMSO; not soluble in water [1]
Recommended Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term [1]
Reported Purity	>98% (for research-grade material) [1]

## Proposed Experimental Protocols

Specific, peer-reviewed methodologies for **AEG-41174** are not available. The following protocols are inferred from standard practices for in vitro kinase inhibitor characterization and the general biological context of its targets.

### In Vitro Kinase Inhibition Assay

This protocol aims to quantify the inhibitory activity of **AEG-41174** against its primary targets, JAK2 and Bcr-Abl.

- **Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **AEG-41174** against target kinases.
- **Materials:**
  - Purified recombinant human kinase domains (JAK2, Bcr-Abl).
  - **AEG-41174** stock solution (e.g., 10 mM in DMSO).
  - ATP, kinase-specific peptide substrate.
  - Detection reagents (e.g., ADP-Glo Kinase Assay or similar).
  - White, opaque 96-well or 384-well assay plates.
- **Method:**
  - **Dilution Series:** Prepare a serial dilution of **AEG-41174** in DMSO, then dilute further in kinase assay buffer to create a concentration gradient (e.g., from 10  $\mu$ M to 0.1 nM). Include a DMSO-only control (0  $\mu$ M inhibitor).
  - **Reaction Setup:** In each well of the assay plate, combine:
    - Kinase enzyme.
    - **AEG-41174** at the desired concentration or vehicle control.
    - ATP (at a concentration near the  $K_m$  for the respective kinase).
    - Peptide substrate.
  - **Incubation:** Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
  - **Detection:** Stop the reaction and detect the amount of ADP produced using a luminescent method. The signal is inversely proportional to kinase activity.
  - **Data Analysis:** Plot the relative luminescence units (RLU) against the log of the inhibitor concentration. Fit a sigmoidal dose-response curve to calculate the  $IC_{50}$  value.

#### Table 2: Example In Vitro Dose-Response Data Structure

AEG-41174 Concentration (nM)	Normalized Kinase Activity (%) (JAK2)	Normalized Kinase Activity (%) (Bcr-Abl)
0.1	98	99
1	95	92
10	70	65
100	25	20
1000	5	4
IC <sub>50</sub> Value	~50 nM	~40 nM

> **Note:** The values in Table 2 are illustrative examples based on the compound's described potency [1] [2]. Actual experimental values must be empirically determined.

## Cellular Proliferation and Apoptosis Assay

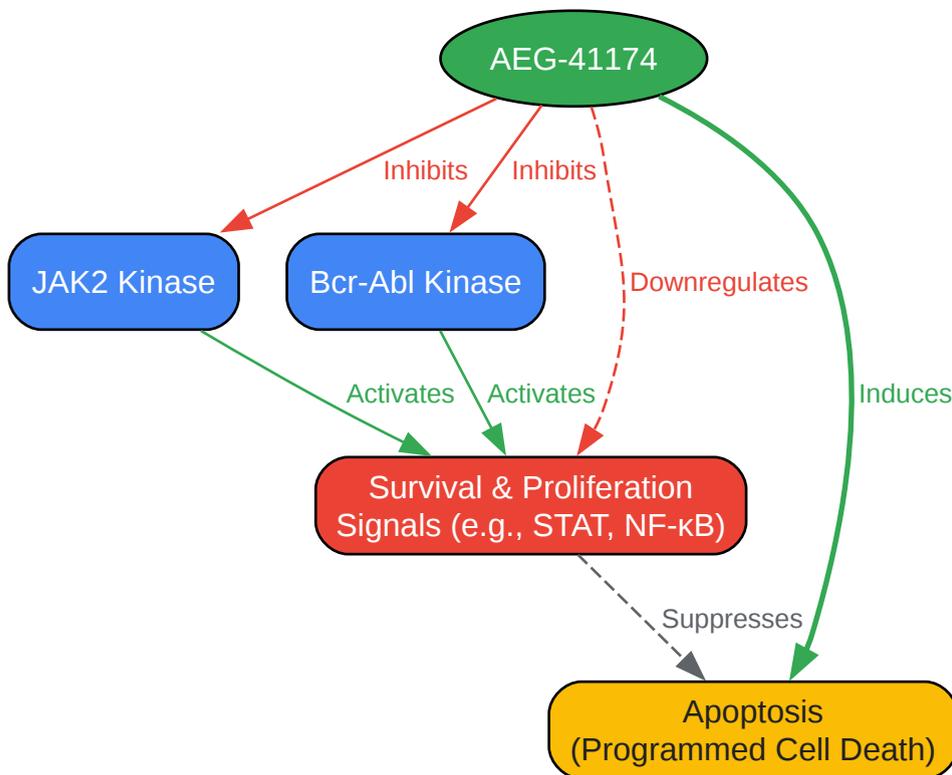
This protocol assesses the functional effect of **AEG-41174** on cancer cell viability.

- **Objective:** To evaluate the anti-proliferative and pro-apoptotic effects of **AEG-41174** on relevant cancer cell lines (e.g., Ba/F3 cells expressing Bcr-Abl, SET-2 cells for JAK2 signaling).
- **Materials:**
  - Relevant mammalian cell lines.
  - Cell culture media and supplements.
  - **AEG-41174** stock solution.
  - Cell viability assay kits (e.g., MTT, CellTiter-Glo).
  - Apoptosis detection kit (e.g., Annexin V staining).
  - 96-well cell culture plates.
- **Method:**
  - **Cell Plating:** Seed cells at a density of 5,000 cells/well in a 96-well plate.
  - **Compound Treatment:** After 24 hours, treat cells with a concentration range of **AEG-41174** (e.g., 0.1 nM to 10 μM). Include a DMSO vehicle control.
  - **Incubation:** Incubate cells for 48-72 hours.
  - **Viability Measurement:** Add the viability reagent according to the manufacturer's instructions and measure luminescence/absorbance.

- **Apoptosis Analysis:** For Annexin V staining, harvest treated and control cells, stain with Annexin V and a viability dye, and analyze by flow cytometry.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control and determine the half-maximal effective concentration (EC<sub>50</sub>). Calculate the percentage of early and late apoptotic cells.

## Mechanism of Action and Signaling Pathway

**AEG-41174** inhibits key oncogenic kinases, leading to disruption of downstream survival and proliferation signals and ultimately inducing apoptosis in cancer cells [1] [2]. The diagram below illustrates this proposed mechanism.



[Click to download full resolution via product page](#)

*Diagram 1: Proposed mechanism of action of **AEG-41174**. The inhibitor binds to JAK2 and Bcr-Abl kinases, blocking their activity and downstream survival signals, which leads to the induction of apoptosis in cancer cells.*

## Critical Application Notes

- **Solubility and Handling:** **AEG-41174** is insoluble in water. Always prepare a stock solution in a high-quality, sterile DMSO. Gently vortex and sonicate if necessary. Further dilutions for cell-based assays should be made in aqueous buffer, noting that the final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity [1].
- **Stability:** Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or lower, protected from light. The stability of the compound in aqueous cell culture media over 72 hours should be verified experimentally [1].
- **Lack of Dosing Information:** No specific dosing concentration for in vivo models or human trials is publicly available. The provided in vitro protocols are a starting point for researchers to establish their own dose-response curves.
- **Control Experiments:** Always include a vehicle control (DMSO at the same concentration used for the compound) and, if possible, a positive control (e.g., a known kinase inhibitor like ruxolitinib for JAK2). This is critical for validating the assay system and attributing observed effects specifically to **AEG-41174**.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Buy AEG - 41174 | >98% [smolecule.com]
2. Human Genome Sciences and Aegera Therapeutics... | Fierce Biotech [fiercebitech.com]

To cite this document: Smolecule. [AEG-41174 dosing concentration experiments]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547868#aeg-41174-dosing-concentration-experiments>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)